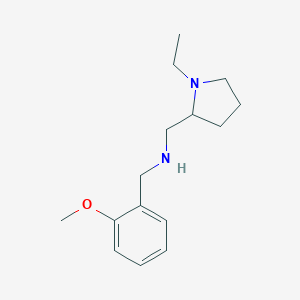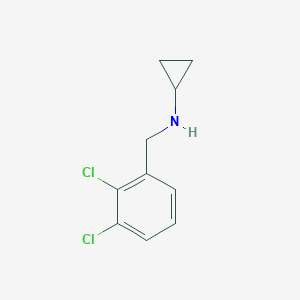![molecular formula C11H15Cl2N B471312 Butyl[(2,3-dichlorophenyl)methyl]amine CAS No. 774556-27-3](/img/structure/B471312.png)
Butyl[(2,3-dichlorophenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl[(2,3-dichlorophenyl)methyl]amine is a chemical compound with the molecular formula C11H15Cl2N . It has a molecular weight of 232.15 .
Molecular Structure Analysis
The molecular structure of Butyl[(2,3-dichlorophenyl)methyl]amine consists of a butyl group (four carbon atoms) attached to an amine group that is also attached to a benzene ring. The benzene ring has two chlorine atoms attached at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
Butyl[(2,3-dichlorophenyl)methyl]amine has a molecular weight of 232.15 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Volatilization in Agricultural Applications
- The volatilization rates of various esters and salts, including compounds structurally similar to Butyl[(2,3-dichlorophenyl)methyl]amine, were examined, revealing significant implications for agricultural applications, particularly in controlling vapor drift in herbicide usage (Hee & Sutherland, 1974).
Synthesis Methods
- Research on the synthesis of unsymmetrical ureas via carbonylation and oxidation under mild conditions included compounds like N-butyl-N-methyl-N'-(3,4-dichlorophenyl)urea, demonstrating advanced methodologies relevant to Butyl[(2,3-dichlorophenyl)methyl]amine synthesis (Mizuno, Nakai & Mihara, 2009).
Chromatographic Separation
- The liquid chromatography method developed for the chiral resolution of isomers of a compound structurally related to Butyl[(2,3-dichlorophenyl)methyl]amine suggests potential analytical techniques for studying similar compounds (Vaccher, Berthelot, Flouquet & Debaert, 1991).
Plasma Concentration Analysis
- Research on determining the concentration of a structurally related compound in rat plasma using HPLC showcases methodologies that could be applicable for studying Butyl[(2,3-dichlorophenyl)methyl]amine in biological systems (Bu, 2004).
Ionic Liquid Applications in Chromatography
- The use of ionic liquids for improving the separation and quantization of aromatic amines, including compounds related to Butyl[(2,3-dichlorophenyl)methyl]amine, in HPLC highlights advancements in chromatographic techniques (Lizier & Zanoni, 2012).
Antihypertensive Activity
- Research on the antihypertensive activity of derivatives structurally similar to Butyl[(2,3-dichlorophenyl)methyl]amine in rats suggests potential medicinal applications for related compounds (Bennett et al., 1981).
Metabolic Pathways in Pharmaceuticals
- Studies on the N-demethylation of butynamine, a compound related to Butyl[(2,3-dichlorophenyl)methyl]amine, provide insights into metabolic pathways and potential pharmaceutical applications (McMahon & Easton, 1962).
Silicon-Assisted Cyclocondensation
- Research on the cyclizations of acyclic N-acyliminium ions, related to the chemical structure of Butyl[(2,3-dichlorophenyl)methyl]amine, contributes to the understanding of synthetic pathways and molecular transformations (Mooiweer, Hiemstra, Fortgens & Speckamp, 1987).
Amination Reactions in Organic Chemistry
- Studies on the amination of organolithium reagents, relevant to the synthesis and reactions of Butyl[(2,3-dichlorophenyl)methyl]amine, provide insights into organic synthesis techniques (Beak, Basha, Kokko & Loo, 1986).
Synthesis of Protein Tyrosine Kinase Inhibitors
- The synthesis of compounds structurally related to Butyl[(2,3-dichlorophenyl)methyl]amine as selective inhibitors of protein tyrosine kinases showcases potential applications in medicinal chemistry (Thompson et al., 2000).
Eigenschaften
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDTYTOWDSIEQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2,3-dichlorophenyl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)








![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1-propyltetrazol-5-amine](/img/structure/B471317.png)